molecular formula C14H29N3O3 B13219167 tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-(aminomethyl)piperidine-1-carboxylate

tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-(aminomethyl)piperidine-1-carboxylate

Cat. No.: B13219167
M. Wt: 287.40 g/mol
InChI Key: PUSMJLUTMSCAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-(aminomethyl)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with various functional groups, including amino, hydroxy, and carboxylate groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-(aminomethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions.

    Functional Group Substitution: The amino and hydroxy groups are introduced through nucleophilic substitution reactions using appropriate reagents such as amines and alcohols.

    Final Coupling Reaction: The final step involves coupling the substituted piperidine with a carboxylate group using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed on the amino groups to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-(aminomethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in the design of enzyme inhibitors and receptor modulators.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is a candidate for the development of drugs targeting specific diseases, including neurological disorders and cancer.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-(aminomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or ion channels, modulating their activity. The presence of amino and hydroxy groups allows for hydrogen bonding and electrostatic interactions with target molecules, leading to changes in their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(3-hydroxypropyl)-4-(aminomethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(3-amino-2-hydroxypropyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-(aminomethyl)piperidine-1-carboxylate is unique due to the presence of both amino and hydroxy groups on the piperidine ring. This dual functionality allows for a broader range of chemical reactions and interactions with biological targets compared to similar compounds. The combination of these functional groups enhances its potential as a versatile intermediate in synthesis and a candidate for drug development.

Properties

Molecular Formula

C14H29N3O3

Molecular Weight

287.40 g/mol

IUPAC Name

tert-butyl 4-(3-amino-2-hydroxypropyl)-4-(aminomethyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H29N3O3/c1-13(2,3)20-12(19)17-6-4-14(10-16,5-7-17)8-11(18)9-15/h11,18H,4-10,15-16H2,1-3H3

InChI Key

PUSMJLUTMSCAPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(CN)O)CN

Origin of Product

United States

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